5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate
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Overview
Description
5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C9H8N2O3S It is a derivative of phenyl isothiocyanate, characterized by the presence of methoxy, methyl, and nitro groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate typically involves the reaction of 5-Methoxy-2-methyl-4-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or toluene, and the reaction is often facilitated by a base such as triethylamine .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. The use of safer and more environmentally friendly reagents, such as carbon disulfide and amines, is also explored to minimize hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the isothiocyanate group can be oxidized to a thiocyanate.
Cyclization: Can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines or alcohols in the presence of a base.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products
Thioureas: Formed from the reaction with primary amines.
Thiocarbamates: Formed from the reaction with alcohols.
Scientific Research Applications
5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential as a bioactive compound in medicinal chemistry.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of thioureas and thiocarbamates. The nitro group can also participate in redox reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-nitrophenyl Isothiocyanate
- 4-Nitrophenyl Isothiocyanate
- 2-Methoxy-5-methylphenyl Isothiocyanate
Uniqueness
5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate is unique due to the combination of its functional groups, which impart distinct reactivity and properties. The presence of both methoxy and nitro groups on the benzene ring enhances its electrophilicity and potential for diverse chemical transformations compared to other isothiocyanates .
Properties
Molecular Formula |
C9H8N2O3S |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
1-isothiocyanato-5-methoxy-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H8N2O3S/c1-6-3-8(11(12)13)9(14-2)4-7(6)10-5-15/h3-4H,1-2H3 |
InChI Key |
DDVLDSSRGAKMHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=C=S)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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